molecular formula C11H15NO3 B11893202 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one

3-(2-Cyclohexylideneacetyl)oxazolidin-2-one

Cat. No.: B11893202
M. Wt: 209.24 g/mol
InChI Key: QRKPBTRHMBGPAS-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is a synthetic oxazolidinone derivative intended for research and development purposes. Oxazolidinones are a significant class of heterocyclic compounds known for their utility in organic synthesis, particularly as chiral auxiliaries in asymmetric reactions, such as the Evans aldol reaction . The cyclohexylideneacetyl substituent on the core oxazolidin-2-one structure suggests potential for unique steric and electronic influence, which may be exploited in the development of new synthetic methodologies or as a building block for pharmacologically active molecules. Researchers can investigate its full physicochemical profile and reaction characteristics. This product is strictly for laboratory research use and is not intended for human or veterinary use.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(2-cyclohexylideneacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H15NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h8H,1-7H2

InChI Key

QRKPBTRHMBGPAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC(=O)N2CCOC2=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions and catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The compound 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is being explored for its potential use in developing new antibiotics. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other oxazolidinone derivatives like linezolid and tedizolid, which have been effective against drug-resistant infections .

Cancer Research
Recent studies have indicated that oxazolidinone derivatives can serve as inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), a target in various cancers such as glioma and cholangiocarcinoma. Compounds structurally related to oxazolidinones have shown efficacy in preclinical models by inhibiting 2-hydroxyglutarate (2-HG) production, a metabolite associated with IDH1 mutations . This highlights the potential of this compound in cancer therapeutics.

Organic Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to act as a chiral auxiliary in stereoselective transformations. The ability to facilitate asymmetric synthesis makes it an important tool in organic chemistry, aiding in the production of various biologically active compounds .

Chiral Auxiliary Applications
Due to its chiral nature, this compound is utilized in synthesizing other chiral compounds through asymmetric synthesis pathways. This property is particularly useful in the pharmaceutical industry for developing drugs with specific stereochemistry, which can significantly influence their biological activity .

Biological Interactions

Enzyme Studies
The compound's structure makes it an interesting candidate for studying enzyme interactions and protein-ligand binding. Its potential as a lead compound for further modifications can lead to enhanced binding affinity and specificity towards target enzymes. This application is crucial in drug design and development processes where understanding molecular interactions is key.

Industrial Applications

Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for its role in developing advanced materials. Its chemical properties may contribute to innovations in various industrial applications, including coatings and polymers.

Summary Table of Applications

Field Application
Medicinal ChemistryAntibacterial agents; cancer therapeutics targeting IDH1 mutations
Organic SynthesisChiral auxiliaries; synthetic intermediates for complex molecules
Biological ResearchStudies on enzyme interactions; protein-ligand binding
Industrial UsesDevelopment of advanced materials; innovations in coatings and polymers

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool for research.

Comparison with Similar Compounds

Key Observations :

  • The cyclohexylidene group in the target compound provides conformational rigidity, contrasting with the planar acetyl group in simpler analogs .
  • Aromatic substituents (e.g., nitrophenyl, tosyl) increase electrophilicity and influence π-π interactions, critical for catalytic applications .
  • Fluorinated derivatives exhibit unique solubility properties, enabling applications in fluorous chemistry .

Key Insights :

  • The target compound’s synthesis often requires enantioselective methods (e.g., 84% ee achieved via organocatalysis) , whereas simpler analogs like 3-acetyloxazolidin-2-one are synthesized via straightforward acetylation .
  • Visible-light photocatalysis enables efficient sulfonylation of ynamides, yielding tosyl derivatives in up to 83% yield .

Physicochemical and Electronic Properties

Table 3: Spectroscopic and Computational Data

Compound Name HRMS (m/z) [Calc/Found] NMR Shifts (¹H/¹³C) Computational Insights Reference
3-(2-(4-Methoxyphenyl)-2-tosylacetyl)oxazolidin-2-one 390.1011/390.1013 δ 7.69 (d, J=8.4 Hz, Ar-H); δ 169.2 (C=O) Anti-isomers lower in energy than syn-forms.
This compound N/A N/A Cyclohexylidene group increases steric hindrance.
3-(4-Nitrophenyl)-4-phenyloxazolidin-2-one N/A N/A Coplanar nitrophenyl-oxazolidinone interaction stabilizes structure.

Key Findings :

  • Anti-isomers of 3-acyloxazolidin-2-ones are thermodynamically favored due to reduced steric clashes .
  • X-ray crystallography (e.g., SHELX-refined structures) confirms coplanarity in nitrophenyl derivatives, enhancing conjugation .

Biological Activity

3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This oxazolidinone derivative is characterized by a cyclohexylideneacetyl group, which contributes to its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. The mechanism of action is believed to involve inhibition of bacterial protein synthesis, which is crucial for bacterial growth and replication. A literature review highlighted that compounds within this class can disrupt biofilm formation, an essential factor in the pathogenicity of various bacteria .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using L929 mouse fibroblast cells demonstrated varied cytotoxic effects depending on the concentration and exposure time. Notably, specific concentrations led to increased cell viability, indicating a potential for selective toxicity against cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Results for this compound

Concentration (µM)Cell Viability (%) after 24 hCell Viability (%) after 48 h
2007583
1008490
508174
258479
Control100100

The biological activity of oxazolidinones like this compound may be attributed to their ability to interact with ribosomal RNA, thereby inhibiting protein synthesis. Additionally, their structural features allow for enhanced lipophilicity, facilitating cellular uptake and subsequent biological effects .

Case Studies

Case studies focusing on the clinical applications of oxazolidinones have reported promising results in treating infections resistant to conventional antibiotics. For instance, a case study involving a patient with a multidrug-resistant infection demonstrated significant improvement following treatment with an oxazolidinone derivative, highlighting the potential therapeutic role of compounds like this compound in clinical settings

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